

physical and chemical characteristics of 6-Aminopyrazine-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

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An In-depth Technical Guide to 6-Aminopyrazine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **6-Aminopyrazine-2-carboxylic acid**. The information is curated for researchers and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.

Chemical Identity and Structure

6-Aminopyrazine-2-carboxylic acid is a heterocyclic compound that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries.[\[1\]](#)

- IUPAC Name: **6-aminopyrazine-2-carboxylic acid**
- CAS Number: 61442-38-4[\[1\]](#)
- Molecular Formula: C₅H₅N₃O₂[\[1\]](#)[\[2\]](#)
- SMILES: NC1=CN=CC(=N1)C(O)=O

- InChI Key: LEUHGHBIVGABDQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The key physical and chemical properties of **6-Aminopyrazine-2-carboxylic acid** are summarized in the tables below.

Table 1: General Physicochemical Data

| Property | Value | Source |
|-------------------------|---------------------|--------|
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | 2°C - 8°C | [1] |

| Purity | 95% |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |
|----------|-------|--------|
| XlogP | -0.7 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **6-Aminopyrazine-2-carboxylic acid**.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Å ²) |
|-----------------------------------|------------------|---------------------------------|
| [M+H] ⁺ | 140.04546 | 125.0 |
| [M+Na] ⁺ | 162.02740 | 133.8 |
| [M-H] ⁻ | 138.03090 | 124.8 |
| [M+NH ₄] ⁺ | 157.07200 | 142.8 |
| [M+K] ⁺ | 178.00134 | 132.1 |

Data sourced from PubChemLite, calculated using CCSbase.[\[2\]](#)

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for the further development of synthetic and analytical procedures.

4.1. General Synthesis of Aminopyrazine Carboxylic Acid Derivatives

While a specific protocol for **6-Aminopyrazine-2-carboxylic acid** is not detailed in the provided results, a general synthesis for a related isomer, 3-Aminopyrazine-2-carboxylic acid, can be adapted. This procedure involves the hydrolysis of a methyl ester precursor.

- Procedure:
 - Suspend the precursor, methyl 3-aminopyrazine-2-carboxylate (13.6 mmol), in methanol (40 mL) under a nitrogen atmosphere.[\[3\]](#)
 - Add 1N aqueous sodium hydroxide (30 mL) to the suspension.[\[3\]](#)
 - Allow the reaction mixture to warm to room temperature and stir for approximately 50 minutes.[\[3\]](#)
 - Partially evaporate the methanol (around 45 mL) under reduced pressure.[\[3\]](#)
 - Cool the resulting mixture in an ice water bath.[\[3\]](#)

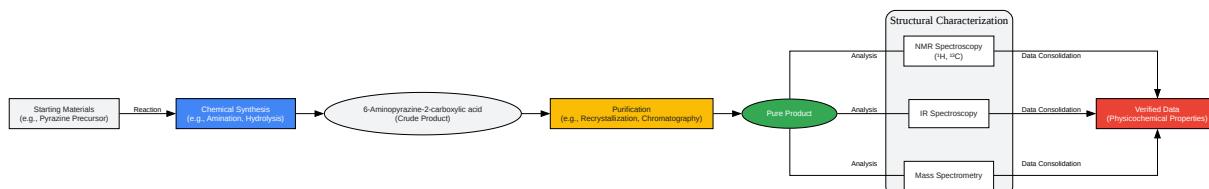
- Slowly add 1N aqueous hydrochloric acid solution (70 mL) to induce precipitation of the product.[3]
- Collect the solid product by filtration, wash with water (3 x 10 mL), and dry under vacuum. [3]

4.2. Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are typically recorded on spectrometers such as a BRUKER AVANCE II 600 NMR Spectrometer.[4]
 - Samples are commonly dissolved in deuterated solvents like DMSO-d₆.[4]
 - The chemical shifts (δ) are reported in parts per million (ppm).
- Infrared (IR) Spectroscopy:
 - IR spectra can be recorded on a Nicolet Spectrometer using KBr disks.[5]
 - The carboxyl group (C=O) of carboxylic acids typically shows a strong, sharp absorption band in the region of 1680-1710 cm^{-1} .[6]
 - The O-H stretching absorption is very strong and broad, extending from 2500 to 3300 cm^{-1} .[6]
 - The N-H stretching of the amine group appears in the region of 3300-3500 cm^{-1} .

Logical and Experimental Workflows

Visualizing experimental and logical workflows can aid in understanding the processes involved in the study of **6-Aminopyrazine-2-carboxylic acid**.



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Caption: General workflow for the synthesis and characterization of **6-Aminopyrazine-2-carboxylic acid**.

Applications in Research and Development

6-Aminopyrazine-2-carboxylic acid is a crucial building block for creating a diverse range of complex compounds and specialty chemicals.^[1] Its structure makes it a valuable intermediate for synthesizing novel pharmaceutical agents aimed at various therapeutic targets. Derivatives of similar aminopyrazine carboxylic acids have been investigated for a range of biological activities, including antimycobacterial, antibacterial, and antifungal properties, highlighting the potential of this chemical scaffold in drug discovery.^[7]

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